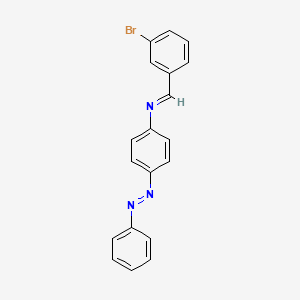

1-(3-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it an interesting candidate for further investigation.

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, including our compound of interest, have been investigated for their use as pyridinium ionic liquids. These ionic liquids possess unique properties due to their structure, which combines a pyridinium cation with an anion. Researchers have explored their applications in catalysis, electrochemistry, and as solvents for chemical reactions .

Pyridinium Ylides in Organic Synthesis

Pyridinium ylides are versatile intermediates in organic synthesis. They can undergo [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of complex heterocyclic compounds. Our compound could serve as a precursor to pyridinium ylides, enabling the synthesis of diverse molecules .

Anti-Microbial Properties

Studies have highlighted the anti-microbial activity of pyridinium salts, including our compound. These salts exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antimicrobial agents for medical and agricultural applications .

Anti-Cancer Potential

The phenyl-substituted pyridinium salts have shown promise as anti-cancer agents. Their cytotoxicity against cancer cells has been investigated, and they may interfere with cellular processes crucial for tumor growth. Further research aims to optimize their efficacy and minimize side effects .

Anti-Malarial Activity

Certain pyridinium salts exhibit anti-malarial properties. Researchers have explored their potential as novel antimalarial drugs, targeting the Plasmodium parasite responsible for malaria. These compounds may offer an alternative to existing treatments .

Cholinesterase Inhibitors

Cholinesterase inhibitors play a vital role in treating neurodegenerative diseases such as Alzheimer’s. Some pyridinium salts act as cholinesterase inhibitors, modulating acetylcholine levels in the brain. Investigating their efficacy and safety is essential for potential therapeutic applications .

properties

IUPAC Name |

1-(3-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3/c20-16-6-4-5-15(13-16)14-21-17-9-11-19(12-10-17)23-22-18-7-2-1-3-8-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEPNWRDCMNJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401041106 |

Source

|

| Record name | Benzenamine, N-[(3-bromophenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |

CAS RN |

325779-49-5 |

Source

|

| Record name | Benzenamine, N-[(3-bromophenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)

![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)

![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)

![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)

![2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2836418.png)

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)